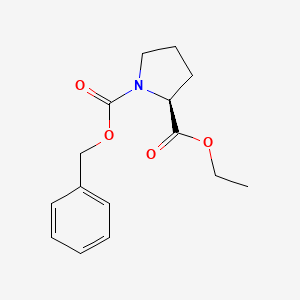
1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and two carboxylate groups attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine with benzyl and ethyl substituents under specific conditions. One common method includes the use of a base-catalyzed reaction where pyrrolidine is reacted with benzyl bromide and ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-propyl (S)-pyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-isopropyl (S)-pyrrolidine-1,2-dicarboxylate
Uniqueness
1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of benzyl and ethyl groups attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Eigenschaften
CAS-Nummer |
51207-69-3 |
|---|---|
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-ethyl (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-2-19-14(17)13-9-6-10-16(13)15(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
PKBGOOMPQHCKHH-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



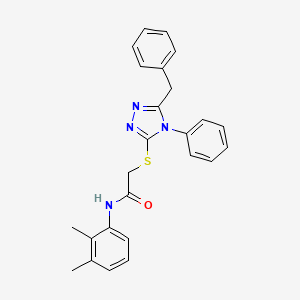

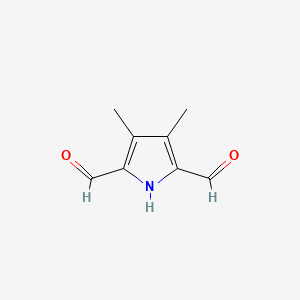
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
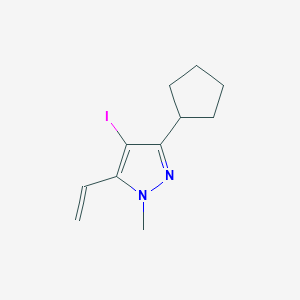
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
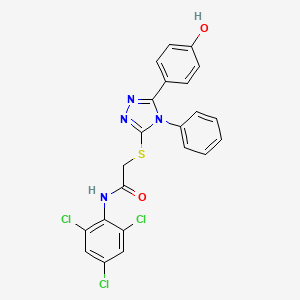
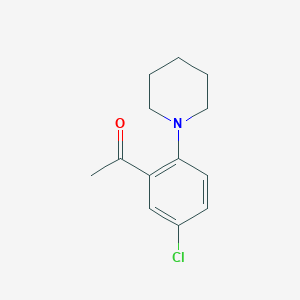
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B11775835.png)


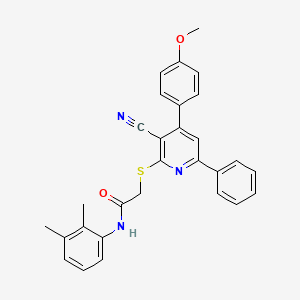
![2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
